2-Mercaptopropionic acid
Overview
Description
2-Mercaptopropionic acid, also known as thiolactic acid, is an organosulfur compound with the molecular formula C₃H₆O₂S. It is a colorless to slightly yellow liquid with a strong, unpleasant odor. This compound is widely used in various industrial and scientific applications due to its unique chemical properties .
Mechanism of Action
Target of Action
2-Mercaptopropionic acid, also known as Thiolactic acid, is a compound that has several targets of action. It is known to target the respiratory system . It can also be used as a bidental chelating agent for the surface modification of titanium dioxide (TiO2) nanoparticles for the removal of cadmium from waste water .
Mode of Action
For example, it can bind to metals, such as cadmium, in waste water, thereby facilitating their removal .
Biochemical Pathways
It is known to be a metabolite of tiopronin, a drug used for the treatment of cystinuria and rheumatoid arthritis .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in the context of its role as a metabolite of tiopronin. The absorption of tiopronin is slow, with a peak plasma concentration (tmax) between 4 and 6 hours. The principal metabolite, this compound, appears later in the plasma, with a tmax between 10 and 12 hours after a lag-time of 3 hours. About 15% of the tiopronin is metabolized to this compound .
Result of Action
It is known to cause severe skin burns and eye damage . It is also used in the treatment of cystinuria and rheumatoid arthritis as a metabolite of tiopronin .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is used as a chelating agent in waste water treatment, where the presence of specific metals can affect its action
Preparation Methods
2-Mercaptopropionic acid can be synthesized through several methods. One common method involves the reaction between pyruvic acid and hydrogen sulfide. In this process, hydrogen sulfide is added to a solution of pyruvic acid, followed by acidification and reduction to yield this compound . Another method involves the electrolysis of the corresponding sulfide .
Chemical Reactions Analysis
2-Mercaptopropionic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Mercaptopropionic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Medicine: It is used in the synthesis of pharmaceuticals and as a reducing agent in certain medical treatments.
Industry: It is used in the production of herbicides, plasticizers, heat stabilizers, and antioxidants.
Comparison with Similar Compounds
2-Mercaptopropionic acid is similar to other thiol-containing compounds, such as:
3-Mercaptopropionic acid: This compound has a similar structure but differs in the position of the thiol group.
Thioglycolic acid: This compound has a similar thiol group but a different carbon backbone.
The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications .
Properties
IUPAC Name |
2-sulfanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2S/c1-2(6)3(4)5/h2,6H,1H3,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNLUUOXGOOLSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2S | |
Record name | THIOLACTIC ACID | |
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Record name | 2-Mercaptopropionic acid | |
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URL | https://en.wikipedia.org/wiki/2-Mercaptopropionic_acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13419-67-5 (mono-ammonium salt), 35440-77-8 (strontium[2:1] salt) | |
Record name | 2-Mercaptopropanoic acid | |
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DSSTOX Substance ID |
DTXSID80861636 | |
Record name | Propanoic acid, 2-mercapto- | |
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Molecular Weight |
106.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Thiolactic acid appears as an oily liquid with an unpleasant odor. Toxic by ingestion and skin absorption. Used as a depilatory and in hair waving preparations., Liquid with a disagreeable odor; mp = 10 deg C; [Merck Index] Colorless liquid with a stench; mp = 10-14 deg C; [Alfa Aesar MSDS], Liquid, colourless to pale yellow liquid with roasted, meaty odour | |
Record name | THIOLACTIC ACID | |
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Record name | 2-Mercaptopropionic acid | |
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Record name | 2-Mercaptopropanoic acid | |
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Record name | 2-Mercaptopropionic acid | |
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Boiling Point |
117.00 °C. @ 16.00 mm Hg | |
Record name | 2-Mercaptopropanoic acid | |
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Solubility |
miscible in water, alcohol, ether and acetone, 1 mL in 1 mL 95% alcohol (in ethanol) | |
Record name | 2-Mercaptopropionic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1104/ | |
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Density |
1.192-1.200 | |
Record name | 2-Mercaptopropionic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1104/ | |
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CAS No. |
79-42-5 | |
Record name | THIOLACTIC ACID | |
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Record name | (±)-2-Mercaptopropionic acid | |
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Record name | 2-Mercaptopropanoic acid | |
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Record name | Propanoic acid, 2-mercapto- | |
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Record name | Propanoic acid, 2-mercapto- | |
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Record name | 2-mercaptopropionic acid | |
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Record name | THIOLACTIC ACID | |
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Record name | 2-Mercaptopropanoic acid | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
12 °C | |
Record name | 2-Mercaptopropanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031520 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 2-mercaptopropionic acid is C3H6O2S, and its molecular weight is 106.14 g/mol.
A: Yes, several papers provide spectroscopic data for this compound. For instance, [] describes its use as a complexing agent for mercury speciation analysis using HPLC with UV detection. [] investigates its fluorescence and chemiluminescence properties when derivatized with o-phthalaldehyde and primary amines.
A: this compound acts as a potent inhibitor of MBLs. [, ] It binds to the zinc ion present in the active site of MBLs, thus blocking the enzyme's ability to hydrolyze β-lactam antibiotics. [] This inhibition mechanism is the basis for using this compound in phenotypic tests to identify MBL-producing bacteria. [, ]
A: this compound finds applications in various fields. It can act as a sulfur source in the synthesis of nickel sulfide (NiS) microspheres for high-performance supercapacitors, demonstrating good material compatibility and stability in electrochemical applications. [] Moreover, it serves as a stabilizing agent in the synthesis of silver indium sulfide (AgInS2) quantum dots, highlighting its role in material science. []
A: While not directly acting as a catalyst, this compound plays a crucial role in facilitating specific reactions. For example, in synthesizing porous functionalized glycidyl methacrylate-based microspheres, it participates in thiol-Michael reactions. [] This involvement enables the creation of desired chemical structures within the microspheres, demonstrating its importance in material synthesis.
A: While the provided abstracts do not directly mention computational studies on this compound itself, they highlight its use in synthesizing compounds with biological activity. For instance, [] describes the synthesis of atrial natriuretic factor (ANF) analogs, suggesting the potential for future computational studies on these analogs incorporating this compound.
A: Replacing 3-mercaptopropionic acid with this compound in ANF analogs resulted in significantly reduced potency, likely due to steric hindrance and conformational changes imposed by the methyl group at the alpha-carbon. [] This example highlights the impact of even subtle structural modifications on biological activity.
ANone: Although the provided research papers do not directly address the formulation of this compound for therapeutic purposes, they showcase its use in various chemical syntheses and material applications. Further research is necessary to explore specific formulation strategies for this compound.
A: While this compound effectively inhibits MBLs, some bacterial isolates exhibit high resistance to imipenem despite not showing phenotypic evidence of MBL production. [] This observation suggests the existence of other, yet undefined, carbapenem resistance mechanisms in these bacteria.
A: High-performance liquid chromatography (HPLC) with UV detection is a common technique for detecting and quantifying this compound, especially in environmental samples and biological fluids. [] Additionally, its derivatization with o-phthalaldehyde and primary amines followed by chemiluminescence detection offers a sensitive method for quantifying thiols, including this compound. []
A: A significant milestone is the discovery and characterization of MBLs and their role in bacterial resistance to β-lactam antibiotics, including carbapenems. [] Subsequently, researchers identified this compound as a potent inhibitor of MBLs. [, ] This discovery paved the way for its use in phenotypic tests for identifying MBL-producing bacteria, marking a significant development in combating antibiotic resistance. [, ]
A: Yes, this compound exhibits cross-disciplinary applications. In material science, it serves as a sulfur source in the synthesis of NiS microspheres for supercapacitors, highlighting its use in energy storage technology. [] Furthermore, its application in synthesizing AgInS2 quantum dots showcases its relevance in nanotechnology and biomedicine. []
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